molecular formula C6H5ClN2O4S B1329391 4-Chloro-3-nitrobenzenesulfonamide CAS No. 97-09-6

4-Chloro-3-nitrobenzenesulfonamide

Cat. No. B1329391
CAS RN: 97-09-6
M. Wt: 236.63 g/mol
InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzenesulfonamide and its derivatives has been explored in several studies. For instance, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has been achieved under solvent-free conditions from 4-chloroaniline, demonstrating a chemoselective approach for the acylation of amines in water . Additionally, the synthesis of metal complexes with 4-chloro-2-nitrobenzenesulfonamide has been reported, where the ligand has been coordinated to Ni(II) and Zn(II) ions . These syntheses highlight the versatility of 4-chloro-3-nitrobenzenesulfonamide as a building block for further chemical modifications.

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrobenzenesulfonamide derivatives has been determined using various techniques. X-ray diffraction methods have been employed to elucidate the crystal structure of a Ni(II) complex with 4-chloro-2-nitrobenzenesulfonamide, revealing a distorted octahedral coordination geometry . Similarly, the structure of a copper(II) complex has been proposed to have a distorted square planar geometry based on DFT calculations . These studies provide detailed information on the molecular geometry and coordination environment of the metal complexes derived from 4-chloro-3-nitrobenzenesulfonamide.

Chemical Reactions Analysis

The chemical reactivity of 4-Chloro-3-nitrobenzenesulfonamide has been investigated through various reactions. Photooxidation studies have shown that irradiation of related compounds in air-saturated solutions leads to the formation of nitroso- and nitro-products . Additionally, the ability of 4-chloro-2-fluoro-5-nitrobenzoic acid to serve as a multireactive building block for the synthesis of various heterocyclic scaffolds has been demonstrated . These findings suggest that 4-chloro-3-nitrobenzenesulfonamide and its analogs can undergo diverse chemical transformations, making them valuable for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonamide have been characterized using spectroscopic and thermogravimetric techniques. The vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been studied using FT-IR and FT-Raman experimental techniques, complemented by DFT quantum chemical calculations . The thermal behavior of copper(II) and Ni(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been investigated, providing insights into their stability and decomposition patterns . These analyses contribute to a comprehensive understanding of the physical and chemical behavior of 4-chloro-3-nitrobenzenesulfonamide and its derivatives.

Scientific Research Applications

1. Role in Carbonic Anhydrase Inhibitors

4-Chloro-3-nitrobenzenesulfonamide is involved in synthesizing [1,4]oxazepine-based primary sulfonamides, demonstrating potent inhibition of human carbonic anhydrases, enzymes significant in various physiological processes. This compound enables the construction of the [1,4]oxazepine ring and acts as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).

2. Versatility in Secondary Amine Preparation

The compound plays a crucial role in the preparation of secondary amines. Nitrobenzenesulfonamides, including 4-Chloro-3-nitrobenzenesulfonamide, undergo alkylation to yield N-alkylated sulfonamides, which can be easily deprotected to give secondary amines in high yields (Fukuyama et al., 1995).

3. Copper(II) Complex Synthesis

4-Chloro-3-nitrobenzenesulfonamide has been used in synthesizing copper(II) complexes, showcasing its role as a ligand. The thermal and electronic properties of these complexes are analyzed, contributing to the understanding of metal-sulfonamide interactions (Camí et al., 2011).

4. Role in Nickel(II

) and Zinc(II) ComplexesIn addition to copper(II), 4-Chloro-3-nitrobenzenesulfonamide is instrumental in synthesizing complexes with Nickel(II) and Zinc(II). The structural and spectroscopic characteristics of these complexes provide insights into the coordination geometry and the thermal behavior of such metal complexes, contributing to the field of inorganic chemistry (Estiu et al., 2014).

5. Redox Titration Applications

This compound is also significant in redox titration as sodium N-chloro-p-nitrobenzenesulfonamide, a variant of 4-Chloro-3-nitrobenzenesulfonamide, is utilized as a redox titrant in the direct determination of various reducing agents. This application demonstrates its utility in analytical chemistry (Gowda et al., 1982).

6. Mining the Chemical Space

4-Chloro-3-nitrobenzenesulfonamide is used in solid-phase synthesis, serving as a key intermediate in different chemical transformations. Its role in synthesizing various privileged scaffolds highlights its importance in organic chemistry and drug discovery (Fülöpová & Soural, 2015).

7. Photooxidation Studies

The compound is involved in photooxidation studies, particularly in the transformation of 4-chloroaniline to nitroso- and nitro-products. Understanding these photochemical processes is important in environmental chemistry and pollutant degradation (Miller & Crosby, 1983).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

4-Chloro-3-nitrobenzenesulfonamide can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It can also be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity . It is a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property . It can also be used in the synthesis of 4-chloro-3-nitrobenzene thiol .

properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
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InChI Key

SPZGXONNVLTQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
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DSSTOX Substance ID

DTXSID8052649
Record name 4-Chloro-3-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Vapor Pressure

0.0000018 [mmHg]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Product Name

4-Chloro-3-nitrobenzenesulfonamide

CAS RN

97-09-6
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 0° C. solution of 4-chloro-3-nitrobenzenesulfonyl chloride (12.8 g, 50.0 mmol) in diethyl ether (1 L) was slowly treated with 0° C. concentrated NH4OH (50 mL) and stirred for 30 minutes. The organic layer was dried (MgSO4), filtered, and concentrated to provide the desired product of sufficient purity for subsequent use.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1991 - ACS Publications
… 7V-[2-[[(l,l-Dimethylethoxy)carbonyl]amino]ethyl]-iVmethyl-4-chloro-3-nitrobenzenesulfonamide (7). Sulfonamide 5 (15.2 g, 40 mmol) was added to an ice-cold solution of NaOH (8.0 g, …
Number of citations: 4 pubs.acs.org
A Sapegin, S Kalinin, A Angeli, CT Supuran… - Bioorganic …, 2018 - Elsevier
… To our delight, cyclocondensation of compounds 2a–h with 4-chloro-3-nitrobenzenesulfonamide (3a) proceeded smoothly in anhydrous DMF in presence of anhydrous (freshly …
Number of citations: 20 www.sciencedirect.com
J Kaválek, J Socha - Collection of Czechoslovak Chemical …, 1968 - cccc.uochb.cas.cz
… In the preparation of the sulfonamide II, 4-chloro-3-nitrobenzenesulfonamide served as the starting compound which by the reaction with DL-alanine furnished N-(2-nitro4-…
Number of citations: 2 cccc.uochb.cas.cz
ET Kaiser, KW Lo - Journal of the American Chemical Society, 1969 - ACS Publications
… The effects of two new carbonic anhydrase inhibitors, 4-hydroxy-3-nitrobenzenesulfonamide (II) and 4-chloro-3-nitrobenzenesulfonamide (III), on the BCA-catalyzed hydrolysis of I were …
Number of citations: 91 pubs.acs.org
AM Petros, J Dinges, DJ Augeri… - Journal of medicinal …, 2006 - ACS Publications
… 4-Chloro-3-nitrobenzenesulfonamide (29). To an ice-cooled solution of 4-chloro-3-nitrobenzenesulfonyl chloride (9.0 g, 35.0 mmol) in diethyl ether (150 mL) was added dropwise NH 4 …
Number of citations: 372 pubs.acs.org
AJ Elliott, MS Gibson - The Journal of Organic Chemistry, 1980 - ACS Publications
… Most of the starting materials used were stock or commercially available chemicals; 4-chloro-3-nitrobenzenesulfonamide was prepared from the commercially available sulfonyl chloride …
Number of citations: 37 pubs.acs.org
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
… 4-chloro-3-nitrobenzoic acid 5 (1 equiv), methyl 4-chloro-3-nitrobenzoate 6 (1 equiv), 4-chloro-N-ethyl-3-nitrobenzamide 12 (1 equiv), or 4-chloro-3-nitrobenzenesulfonamide …
Number of citations: 95 pubs.acs.org
B Wang, W Feng, J Wang, Y Dong, Y Liu, Y Yao… - Bioorganic & Medicinal …, 2021 - Elsevier
… On the other hand, nucleophilic substitution of 4-chloro-3-nitrobenzenesulfonamide (12) with amine 11 in the presence of EtN(Pr-i) 2 provided sulfamide 13, which was acylated with …
Number of citations: 4 www.sciencedirect.com
NM Ahmad, JJ Li - Current Drug Synthesis, 2022 - Wiley Online Library
… To overcome the cost and availability associated with starting materials to construct sulfonamide 20, the 4-chloro-3-nitrobenzenesulfonamide was used for the manufacturing processes …
Number of citations: 4 onlinelibrary.wiley.com
R Ahmed-Belkacem, P Sutto-Ortiz, M Guiraud… - European journal of …, 2020 - Elsevier
… Nevertheless, our work did identify one dinucleoside (13) bearing a 4-chloro-3-nitrobenzenesulfonamide moiety in the N-linker between both adenosines, that blocks the activity of …
Number of citations: 57 www.sciencedirect.com

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